molecular formula C12H9Br2N B15197581 Bis(3-bromophenyl)amine

Bis(3-bromophenyl)amine

Cat. No.: B15197581
M. Wt: 327.01 g/mol
InChI Key: UEPWFEAIZWOSKM-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-bromophenyl)benzenamine: is an organic compound with the molecular formula C12H9Br2N and a molecular weight of 327.01 g/mol . It is a derivative of benzenamine, where two bromine atoms are substituted at the 3rd position of both the benzenamine and the phenyl ring attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(3-bromophenyl)benzenamine typically involves the bromination of N-phenylbenzenamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-N-(3-bromophenyl)benzenamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors, precise control of temperature and reaction time, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(3-bromophenyl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Nucleophilic Substitution: Substituted anilines or phenylamines.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aniline derivatives.

Scientific Research Applications

3-Bromo-N-(3-bromophenyl)benzenamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-bromophenyl)benzenamine involves its interaction with molecular targets through its functional groups. The bromine atoms and the amine group can form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-N-(3-bromophenyl)benzenamine is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and material science .

Properties

Molecular Formula

C12H9Br2N

Molecular Weight

327.01 g/mol

IUPAC Name

3-bromo-N-(3-bromophenyl)aniline

InChI

InChI=1S/C12H9Br2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H

InChI Key

UEPWFEAIZWOSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br

Origin of Product

United States

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